4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile
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Overview
Description
This compound contains several functional groups including a chlorophenyl group, a methoxybenzyl group, a sulfanyl group, and a nitrile group. These groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the functional groups and their positions on the molecule. The chlorophenyl and methoxybenzyl groups are aromatic and could participate in π-π interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitrile group could undergo addition reactions, while the chlorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity .Scientific Research Applications
Antimicrobial Activity
A study by (Guna, Bhadani, Purohit & Purohit, 2015) investigated the antimicrobial activity of similar compounds, which included the synthesis of 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile. This research suggests potential antimicrobial applications for compounds structurally related to 4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile.
Oxidation and Reduction Reactions
The oxidation reactions of methoxy substituted benzyl phenyl sulfides were studied in a research by (Lai, Lepage & Lee, 2002). Their findings on the oxidation of methoxybenzyl phenyl sulfide could provide insights into the chemical behavior of this compound in similar reactions.
Synthesis of Bicyclic Dioxetanes
Research by (Watanabe, Kikuchi, Maniwa, Ijuin & Matsumoto, 2010) explored the synthesis of sulfanyl-substituted bicyclic dioxetanes, including compounds with methoxy groups. This study might be relevant for understanding how this compound could be utilized in the synthesis of complex organic structures.
Anti-Tubercular Evaluation
A 2010 study by (Manikannan, Muthusubramanian, Yogeeswari & Sriram) synthesized a set of pyridine derivatives, including 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile. This compound showed significant inhibition of Mycobacterium tuberculosis, suggesting potential applications in anti-tubercular therapy.
Chemical Synthesis
Another research by (Krasnova, Krauze, Belyakov & Duburs, 2013) investigated the oxidation of the sulfur atom in related compounds. Insights from this study could help in understanding the chemical properties and synthesis possibilities of this compound.
Catalytic Applications
In 2013, (Suresh Kumar, Ramar, Perumal, Almansour, Arumugam & Ali) conducted a study on the synthesis of 4H-pyrans, including 1-[(4-chlorophenyl)sulfanyl]acetone. The findings from this study could be relevant in understanding the catalytic capabilities of this compound in similar reactions.
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-24-17-8-2-14(3-9-17)13-25-20-19(12-22)18(10-11-23-20)15-4-6-16(21)7-5-15/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSCQJNSVIVWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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